5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid
Overview
Description
5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C12H7NO4 and a molecular weight of 229.19 g/mol It is characterized by the presence of a benzofuran ring fused to an isoxazole ring, with a carboxylic acid group attached to the isoxazole ring
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to be efficient antimicrobial agents . They are active toward different clinically approved targets .
Mode of Action
Benzofuran derivatives have been known to exhibit antimicrobial activity . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been known to affect various biological and pharmacological applications .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been known to exhibit a wide array of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to the target compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the benzofuran moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A compound with a benzofuran structure used in phototherapy.
Uniqueness
5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid is unique due to the presence of both benzofuran and isoxazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4/c14-12(15)8-6-11(17-13-8)10-5-7-3-1-2-4-9(7)16-10/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZCYGMDFWOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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